3-Tert-butylpiperidine
Description
Prevalence and Structural Diversity of Piperidine (B6355638) Ring Systems in Chemical Scaffolds
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural unit found in a vast array of natural products and synthetic compounds. nih.govresearchgate.net It is one of the most prevalent nitrogen-containing ring systems in drugs approved by the U.S. Food and Drug Administration. researchgate.net The widespread presence of this scaffold is attributed to its ability to confer favorable physicochemical properties to molecules, such as improved aqueous solubility compared to its carbocyclic analog, cyclohexane (B81311). nih.gov The nitrogen atom can also form crucial hydrogen bonds, influencing a compound's interaction with biological targets. nih.gov
Piperidine derivatives are integral to numerous classes of pharmaceuticals and alkaloids. nih.gov Their biological properties are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.netmdpi.com This structural diversity allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles. researchgate.net The piperidine scaffold is found in natural alkaloids and is a key component in drugs targeting a wide range of conditions. ajchem-a.comacs.org The structural and stereochemical complexity of naturally occurring piperidines often presents significant challenges and opportunities for synthetic chemistry. rsc.org
Rationale for Dedicated Research on 3-Tert-butylpiperidine as a Synthetic and Structural Motif
The introduction of a tert-butyl group onto the piperidine ring at the 3-position creates a molecule with distinct stereochemical properties that are of significant interest in chemical research. The bulky nature of the tert-butyl group has a profound influence on the conformational equilibrium of the piperidine ring. This steric hindrance can effectively "lock" the ring into a preferred conformation, which is an invaluable tool in conformational analysis and in the design of molecules with specific three-dimensional shapes. researchgate.netrsc.org
Research into this compound and its derivatives is often driven by its utility as a scaffold in drug discovery. researchgate.net By providing a rigid core, the this compound motif allows chemists to systematically explore the spatial arrangement of other functional groups and their interactions with biological targets, such as enzymes and receptors. nih.gov For instance, substituted piperidines have been identified as a novel class of potent renin inhibitors, where the piperidine ring acts as a transition-state surrogate. researchgate.netnih.gov The synthesis of optically active 3-amino piperidine derivatives, which can incorporate a tert-butyl group, is of particular importance as this core structure is present in several pharmaceutical drugs. niscpr.res.in
Historical Context and Evolution of Research on Substituted Piperidines
The study of piperidine and its derivatives has a long history, dating back to the 19th century with early syntheses often relying on the hydrogenation of pyridines. nih.govsmolecule.com This fundamental process remains a common method for obtaining piperidines. nih.gov Over the decades, research has evolved from basic synthesis and characterization to the development of highly sophisticated stereoselective methods for producing complex substituted piperidines. nih.gov
A significant advancement in the field was the introduction of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, in the late 20th century. niscpr.res.insmolecule.com The use of N-Boc protected piperidines has greatly facilitated the synthesis of diverse analogs by allowing for selective modifications of the piperidine ring while enhancing stability. niscpr.res.in Modern synthetic strategies employ a wide range of reactions, including catalytic hydrogenation, oxidative amination of alkenes, and multicomponent reactions, to construct the piperidine ring with high levels of control over its substitution pattern and stereochemistry. nih.govsmolecule.com The development of these methods has been crucial for accessing the structurally diverse piperidine-based molecules required for drug discovery programs. researchgate.net
Overview of Current Challenges and Opportunities in this compound Research
Despite significant progress, challenges remain in the synthesis and application of this compound and other highly substituted piperidines. A major challenge lies in achieving high stereoselectivity during synthesis. nih.gov The creation of specific isomers is often necessary for biological activity, but can be difficult to achieve, especially under harsh reaction conditions that may be required for ring formation. nih.gov Another challenge is the functionalization of the piperidine scaffold, as the Lewis basic nitrogen atom can interfere with transition metal catalysts, limiting the scope of applicable reactions. illinois.edu
Nevertheless, the field is rich with opportunities. The demand for novel, three-dimensional molecular scaffolds in drug discovery continues to grow, driven by the "Escape from Flatland" concept which encourages the use of more sp³-rich ring systems. researchgate.net this compound, with its fixed conformation, is an ideal candidate for this type of exploration. There are significant opportunities in developing new catalytic methods that are tolerant of the nitrogen heterocycle to enable late-stage functionalization of complex piperidine-containing molecules. illinois.edu Furthermore, the unique conformational properties of this compound make it a valuable tool for fundamental studies in physical organic chemistry, particularly in the analysis of steric and electronic effects on molecular structure and reactivity. researchgate.netacs.org The continued development of synthetic methods and a deeper understanding of its structural influence will undoubtedly lead to new applications in medicinal chemistry and materials science. ajchem-a.com
Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound hydrochloride | 1795469-50-9 | C₉H₂₀ClN | 177.72 |
| tert-Butyl piperidine-3-carboxylate | 301180-05-2 | C₁₀H₁₉NO₂ | 185.267 |
| tert-Butyl piperidine-3-carboxylate hydrochloride | 301180-05-2 | C₁₀H₂₀ClNO₂ | 221.72 |
| 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | Not specified | C₁₁H₁₉NO₄ | 229.27 (Calculated) |
Data sourced from references nih.govbeilstein-journals.orgbldpharm.comfluorochem.co.uk.
Table 2: Spectroscopic Data for a Representative Substituted Piperidine
| Compound | Spectroscopy Type | Key Signals |
| tert-Butyl (1R,5R,6R*)-5-acetoxy-7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate | ¹H NMR (CDCl₃, 400 MHz) | δ 1.50 (9 H, s, H9), 2.49 (2H, br td, J 4.5, 3.5, H2), 3.69 (2H, br t, J 4.5, H1), 5.06 (1H, br s, H5), 5.78−5.88 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-tert-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-9(2,3)8-5-4-6-10-7-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
VQMAMHGIVQPZIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Tert Butylpiperidine and Its Advanced Derivatives
Foundational and Evolving Synthetic Approaches to Piperidine (B6355638) Ring Construction
The construction of the piperidine ring is a cornerstone of heterocyclic chemistry, with a vast arsenal (B13267) of synthetic methods developed over the years. These approaches range from classical multi-step sequences to more contemporary and efficient one-pot and cascade reactions.
Classical Multi-Step Synthetic Strategies and Optimization
Historically, the synthesis of substituted piperidines, including those with bulky substituents like the tert-butyl group, has relied on multi-step sequences. A common and well-established method involves the catalytic hydrogenation of a correspondingly substituted pyridine (B92270) precursor. For instance, the synthesis of 3-tert-butylpiperidine can be envisioned through the reduction of 3-tert-butylpyridine. This hydrogenation is typically carried out using heterogeneous catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure. The conditions for these reactions, including solvent, temperature, and catalyst loading, often require careful optimization to achieve high yields and chemoselectivity, especially when other reducible functional groups are present in the molecule.
Another classical approach involves the cyclization of acyclic precursors. This can be achieved through various strategies, such as the intramolecular reductive amination of δ-amino ketones or the cyclization of haloamines. The synthesis of the required acyclic precursors often involves several steps, including carbon-carbon bond formation to introduce the tert-butyl group, followed by functional group manipulations to set the stage for the final ring-closing event. While robust, these multi-step syntheses can be lengthy and may suffer from cumulative yield losses.
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) |
| PtO₂ | 50-100 | 25-80 | Acetic Acid | >90 |
| Rh/C | 10-50 | 25-100 | Methanol/Ethanol | Variable |
| Raney Ni | 50-150 | 100-200 | Ethanol | Variable |
Table 1: Typical Conditions for the Hydrogenation of Substituted Pyridines
Contemporary One-Pot and Cascade Reaction Sequences
In recent years, the development of one-pot and cascade (or tandem) reactions has revolutionized the synthesis of complex molecules, including substituted piperidines. These strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple synthetic steps into a single operation without the isolation of intermediates.
While specific examples for the one-pot synthesis of this compound are not extensively documented, general methodologies for polysubstituted piperidines can be adapted. One such approach is the multicomponent reaction (MCR), where three or more starting materials react in a single pot to form a complex product. For example, a Hantzsch-type reaction or a variation thereof could potentially be employed to construct a dihydropyridine (B1217469) intermediate with a tert-butyl substituent, which can then be reduced in situ to the corresponding piperidine.
Cascade reactions, where the product of one reaction becomes the substrate for the next in a sequential manner, also offer a powerful tool for piperidine synthesis. A hypothetical cascade for this compound could involve an initial Michael addition to an α,β-unsaturated system to introduce the tert-butyl group, followed by an intramolecular cyclization and reduction sequence. The success of such a strategy would heavily depend on the careful choice of substrates and reaction conditions to ensure the desired reaction pathway is favored.
Ring-Closing Metathesis and Cyclization Reactions in Piperidine Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of a wide variety of cyclic compounds, including nitrogen heterocycles. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a volatile byproduct, ethylene. For the synthesis of a this compound precursor, a suitably substituted amino diene would be required. The tert-butyl group would be positioned on the acyclic backbone, and upon RCM, a tetrahydropyridine (B1245486) derivative would be formed. Subsequent hydrogenation of the double bond would then yield the desired this compound. The steric bulk of the tert-butyl group could influence the efficiency of the RCM reaction, potentially requiring higher catalyst loadings or longer reaction times.
Beyond RCM, various other cyclization reactions are instrumental in piperidine synthesis. Intramolecular hydroamination, where an amine adds across a carbon-carbon double or triple bond, offers a direct route to the piperidine ring. The challenge in applying this to this compound would lie in the synthesis of the requisite amino alkene or alkyne precursor. Radical cyclizations of unsaturated N-haloamines or other radical precursors can also be employed to forge the piperidine ring.
Enantioselective and Stereoselective Synthesis of Chiral 3-Tert-butylpiperidines
The presence of a stereocenter at the 3-position of the piperidine ring in this compound means that it can exist as a pair of enantiomers. The development of enantioselective and stereoselective methods to access single enantiomers of this compound is of paramount importance for its potential applications in pharmaceuticals, where the biological activity often resides in a single stereoisomer.
Asymmetric Hydrogenation of Precursors
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. In the context of this compound synthesis, the asymmetric hydrogenation of a 3-tert-butyl-substituted tetrahydropyridine or a related unsaturated precursor would be a key step. This is typically achieved using chiral transition metal catalysts, most commonly based on rhodium, ruthenium, or iridium, in combination with chiral phosphine (B1218219) ligands.
The success of this approach hinges on the ability of the chiral catalyst to differentiate between the two faces of the double bond, leading to the preferential formation of one enantiomer of the product. The bulky tert-butyl group can play a significant role in the stereochemical outcome by influencing the binding of the substrate to the chiral catalyst. A significant recent development in this area is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, which can provide access to enantioenriched 3-substituted tetrahydropyridines. nih.govacs.orgsnnu.edu.cn These intermediates can then be reduced to the corresponding chiral piperidines. nih.govacs.orgsnnu.edu.cn
| Chiral Ligand Family | Metal | Typical Substrate | Reported Enantioselectivity (ee%) |
| BINAP | Ru, Rh | Enamides, β-keto esters | >95 |
| Josiphos | Rh, Ir | Imines, enamides | >90 |
| PhanePhos | Rh | α,β-Unsaturated esters | >90 |
Table 2: Examples of Chiral Ligands Used in Asymmetric Hydrogenation
Chiral Auxiliary-Mediated and Organocatalytic Approaches
Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed. For the synthesis of chiral this compound, a chiral auxiliary could be attached to the nitrogen atom of an acyclic precursor. This auxiliary would then control the stereochemistry of a cyclization step, for example, an intramolecular Michael addition or an alkylation. The steric hindrance of the tert-butyl group would need to be considered in the design of the substrate and the choice of the chiral auxiliary to ensure efficient stereocontrol.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral amines, Brønsted acids, and hydrogen-bond donors are common classes of organocatalysts that can be employed in a variety of enantioselective transformations. A potential organocatalytic approach to chiral this compound could involve the asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine derived from a precursor containing the tert-butyl group. The chiral organocatalyst would activate the reactants and control the facial selectivity of the addition, leading to an enantioenriched intermediate that can be further elaborated to the final piperidine product. While general methods for the organocatalytic synthesis of substituted piperidines are known, specific applications to this compound remain an area for further exploration.
Exploitation of Chiral Pool Precursors for Stereocontrol
A powerful strategy for achieving stereocontrol in the synthesis of chiral piperidines is the use of the "chiral pool"—naturally occurring, enantiomerically pure compounds that serve as inexpensive and readily available starting materials. This approach embeds the desired stereochemistry from the outset, avoiding the need for chiral resolutions or complex asymmetric catalysts.
Similarly, other chiral precursors like (R)-phenylglycinol can be used to induce stereoselectivity. In one approach, the cyclodehydration of achiral aryl-δ-oxoacids with (R)-phenylglycinol affords chiral non-racemic bicyclic lactams, which serve as versatile intermediates for the synthesis of various enantiomerically pure 2-arylpiperidines.
Palladium-Catalyzed Annulations and Spirocyclizations for Piperidine Frameworks
Palladium catalysis has revolutionized the construction of complex molecular architectures, and the synthesis of piperidine rings is no exception. Palladium-catalyzed annulation and spirocyclization reactions offer efficient and modular routes to highly functionalized piperidine frameworks.
Annulation Reactions: Palladium-catalyzed annulation strategies typically involve the formation of the piperidine ring by constructing it onto an existing molecular fragment. These reactions often proceed through a cascade of bond-forming events, enabling the rapid assembly of complex heterocyclic systems. A common approach is the [4+2] cycloaddition, where a four-atom component reacts with a two-atom component to form the six-membered piperidine ring under palladium(II) catalysis. This methodology provides a versatile means to access a range of functionalized piperidines.
Spirocyclization Reactions: Spirocyclic piperidines, which feature a carbon atom shared by two rings, are of significant interest due to their rigid, three-dimensional structures that are valuable in drug discovery. Palladium-catalyzed spirocyclization provides a powerful tool for their construction. For example, an asymmetric palladium-catalyzed spirocyclization has been employed as the key step in the total synthesis of complex natural products like (+)-Spiroindimicin A. Another modern approach utilizes organic photoredox catalysis to generate aryl radicals from linear aryl halide precursors. These radicals then undergo regioselective cyclization to form a variety of complex spiropiperidines under mild conditions, avoiding the need for precious metals.
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| Annulation | Palladium(II) complexes | [4+2] cycloaddition to form the piperidine ring. | |
| Spirocyclization | Asymmetric Palladium Catalyst | Key step in total synthesis of complex alkaloids. | |
| Spirocyclization | Organic Photoredox Catalyst | Aryl radical cyclization under mild, metal-free conditions. |
Functionalization and Derivatization of the Piperidine Core
Once the piperidine ring is formed, its further functionalization is crucial for tuning its properties. A variety of reactions can be employed to modify the core structure, particularly at the nitrogen atom.
Selective Alkylation, Acylation, and Arylation Reactions
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents.
N-Alkylation: This is a fundamental transformation for introducing alkyl groups onto the piperidine nitrogen. The reaction typically involves treating the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The choice of base and reaction conditions can be optimized to favor mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts. For instance, the slow addition of the alkylating agent can help ensure the piperidine remains in excess, minimizing over-alkylation. Studies on 4-tert-butylpiperidine (B1294329) derivatives have shown that N-alkylation can proceed with stereoselectivity, with the incoming alkyl group preferentially adopting an axial position (cis to the 4-tert-butyl group).
N-Acylation: The introduction of an acyl group to form an amide is readily achieved by reacting the piperidine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base to scavenge the acid byproduct. This reaction is generally high-yielding and provides stable amide products.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and attaching aryl groups to the piperidine nitrogen. These reactions typically employ a palladium catalyst with a suitable phosphine ligand to couple the piperidine with an aryl halide or triflate. The choice of ligand can be critical and often depends on the electronic properties of the coupling partners.
Oxidation and Reduction Protocols for Functional Group Transformations
Functional groups on the piperidine ring or its substituents can be interconverted using a variety of oxidation and reduction protocols.
Reduction: The reduction of pyridines or their derivatives is a common method for synthesizing the saturated piperidine core. Catalytic hydrogenation using transition metals like rhodium, ruthenium, or palladium on carbon (Pd/C) is widely employed. Chemical reducing agents such as sodium borohydride (B1222165) (NaBH4) are used to reduce imines or ketones to amines and alcohols, respectively, often as a final step in a synthetic sequence to secure the piperidine framework.
Oxidation: The oxidation of piperidines can lead to various functionalized products. For instance, photocatalytic oxidation can be used for the regiodivergent functionalization of saturated N-heterocycles at either the α- or β-position. Depending on the choice of base, a tert-butyl carbamate (B1207046) (Boc)-stabilized iminium ion intermediate can lead to either α-hydroxylation or β-elimination. Electrochemical oxidation of N-Boc piperidine can also be used to generate ene-carbamate products, which are valuable synthetic intermediates.
Introduction and Modification of Protecting Groups (e.g., N-Boc)
Protecting groups are essential tools in multi-step synthesis to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. The piperidine nitrogen, being a nucleophilic and basic center, often requires protection.
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its ease of installation and removal.
Protection: The N-Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc2O). The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyls of the anhydride. The reaction can be performed with or without a base, depending on the substrate.
Deprotection: A key advantage of the Boc group is its stability to basic and nucleophilic conditions, while being readily cleaved under mild acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently removes the Boc group. The mechanism involves protonation of the carbonyl oxygen, which triggers the fragmentation of the carbamate into the free amine, carbon dioxide, and the stable tert-butyl cation, which is typically trapped by a nucleophile or eliminated to form isobutene.
This acid-lability makes the Boc group orthogonal to other common amine protecting groups like Fmoc (removed with base) and Cbz (removed by hydrogenolysis), allowing for selective deprotection strategies in complex syntheses.
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Features |
| N-Boc | Di-tert-butyl dicarbonate (Boc2O) | Mild acid (e.g., TFA, HCl) | Stable to base, nucleophiles, and hydrogenation. |
Novel Synthetic Route Development for Industrial and Research Scale-Up
The transition of a synthetic route from laboratory research to industrial-scale production presents significant challenges, including cost, safety, efficiency, and sustainability. Developing scalable syntheses for this compound and its derivatives is crucial for their application in pharmaceuticals.
A key consideration for scale-up is the ability to perform reactions on a large scale, such as the gram- or kilogram-scale. Several modern synthetic methods are now being designed with scalability in mind. For instance, a rhodium-catalyzed asymmetric carbometalation method to access enantioenriched 3-substituted piperidines has been successfully demonstrated on a 5 mmol scale, yielding over a gram of product. This indicates the potential for larger-scale production.
Continuous flow chemistry offers a promising alternative to traditional batch processing for industrial applications. A continuous flow protocol for the diastereoselective synthesis of α-chiral piperidines has been developed, allowing for high-performance scale-up and rapid production within minutes. Similarly, electroreductive cyclization in a flow microreactor has been used for the preparative-scale synthesis of piperidine derivatives.
Advanced Structural Elucidation and Conformational Analysis of 3 Tert Butylpiperidine Systems
Theoretical and Computational Approaches to Conformational Behavior
Computational chemistry provides indispensable tools for understanding the conformational preferences of flexible molecules like 3-tert-butylpiperidine. unipd.it These methods allow for the detailed exploration of the potential energy surface, providing insights into the relative energies of different conformations and the barriers to their interconversion.
The conformational energy landscape of this compound can be effectively mapped using a combination of molecular mechanics (MM) and quantum chemical (QM) calculations. unipd.it MM methods, based on classical force fields, are computationally efficient and well-suited for initial explorations of the vast conformational space. unipd.it They can rapidly identify low-energy chair, boat, and twist-boat conformations.
For a more refined understanding, QM calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), are employed. researchgate.netmdpi.com These methods provide a more accurate description of the electronic structure and, consequently, more reliable energy calculations. researchgate.net For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory can be used to optimize the geometries of various conformers and calculate their relative energies. researchgate.net The choice of basis set and theoretical level is crucial for obtaining accurate results that correlate well with experimental data. mdpi.com
A systematic search of the conformational space can be performed by rotating the relevant dihedral angles and calculating the energy at each point, leading to the identification of all stable conformers. researchgate.net
A potential energy surface (PES) is a graphical or mathematical representation of a molecule's energy as a function of its geometry. researchgate.netresearchgate.net For this compound, the PES is typically a complex, multi-dimensional surface. By mapping the PES, researchers can identify the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them. researchgate.net
The relative populations of the different conformers at equilibrium can be determined from their calculated Gibbs free energies (ΔG). The Boltzmann distribution equation is used to relate the energy difference between conformers to their population ratio. This allows for the prediction of the dominant conformation under specific conditions. For example, calculations can reveal the energetic preference for the tert-butyl group to occupy an equatorial position to minimize steric strain.
| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|
| Chair (equatorial t-Bu) | 0.00 | >99 |
| Chair (axial t-Bu) | ~5.0 | <1 |
| Twist-Boat | ~5.5 | <1 |
Note: The values in the table are illustrative and depend on the specific computational method and basis set used. The A-value for a tert-butyl group on a cyclohexane (B81311) ring is approximately 5 kcal/mol, and a similar value is expected for the piperidine (B6355638) ring. wikipedia.org
The A-value of a substituent is the difference in Gibbs free energy between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.org This value provides a quantitative measure of the steric bulk of the substituent. wikipedia.org The tert-butyl group has one of the largest A-values, approximately 5 kcal/mol, strongly favoring the equatorial position. wikipedia.org
In the case of this compound, the large steric demand of the tert-butyl group forces it to adopt an equatorial position in the dominant chair conformation to avoid severe 1,3-diaxial interactions with the axial hydrogens at the C-5 position and the lone pair or hydrogen on the nitrogen atom. The presence of the nitrogen heteroatom can slightly modify the A-value compared to cyclohexane due to differences in bond lengths and angles.
Recent research has shown that the conformational preference can be dramatically altered by the presence of adjacent small spirocyclic rings. chemrxiv.orgresearchgate.netchemrxiv.org For instance, the introduction of a spirocyclopropyl moiety adjacent to the tert-butyl group can lead to a negative A-value, meaning the axial conformation becomes favored. chemrxiv.orgthieme-connect.com This counterintuitive finding is attributed to increased torsional strain and hyperconjugative effects in the equatorial conformation. chemrxiv.orgresearchgate.net
| Ring System | A-Value (t-Bu) | Reference |
|---|---|---|
| Cyclohexane | ~5.0 | wikipedia.org |
| Piperidine | Slightly modified from cyclohexane | General knowledge |
| Spiro[2.5]octane (adjacent to t-Bu) | -2.08 | chemrxiv.org |
Stereoelectronic effects are stabilizing interactions that arise from the spatial arrangement of orbitals. e-bookshelf.dewikipedia.org They play a crucial role in determining the preferred conformation and reactivity of molecules. e-bookshelf.debaranlab.org In this compound, the orientation of the nitrogen lone pair and the C-N and C-C sigma bonds are key factors.
Stereochemical Purity Assessment and Configurational Assignments
The synthesis of chiral molecules like this compound often results in a mixture of enantiomers or diastereomers. Determining the stereochemical purity and assigning the absolute configuration of each stereoisomer is a critical task.
Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful technique for separating enantiomers and determining their relative amounts (enantiomeric excess). mdpi.com Polysaccharide-based CSPs are often effective in resolving such compounds. mdpi.com
The absolute configuration of a separated enantiomer can be determined using a combination of experimental techniques and computational methods. Vibrational circular dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a particularly reliable method. mdpi.com The experimental VCD spectrum is compared to the computationally predicted spectra for the (R) and (S) enantiomers, typically calculated using DFT methods. A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. mdpi.com
Reactivity Profiles and Mechanistic Investigations of 3 Tert Butylpiperidine Derivatives
Systematic Studies of Reaction Kinetics and Thermodynamic Parameters
The reactivity of 3-tert-butylpiperidine derivatives is quantitatively assessed through systematic studies of reaction kinetics and the determination of thermodynamic activation parameters. These studies provide crucial insights into the energy profile of a reaction, including the height of the energy barrier (activation energy) and the nature of the transition state.
The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation. mdpi.com By measuring the rate constant at various temperatures, key activation parameters can be calculated using the Eyring equation, which is derived from transition state theory. mdpi.com These parameters include:
Enthalpy of Activation (ΔH‡): Represents the heat required to form the activated complex from the reactants. It is closely related to the Arrhenius activation energy (Ea). mdpi.com
Entropy of Activation (ΔS‡): Reflects the change in disorder when reactants transition to the activated complex. A negative value suggests a more ordered transition state (e.g., two molecules combining), while a positive value indicates a more disordered state (e.g., a fragmentation reaction).
Gibbs Free Energy of Activation (ΔG‡): The ultimate determinant of the reaction rate, combining the enthalpic and entropic contributions. A reaction with a lower ΔG‡ will proceed faster.
Studies on the reaction of piperidine (B6355638) with isatin (B1672199) derivatives have shown that the isokinetic temperature was 169 K, indicating the reaction is entropy-controlled. maxapress.com The consistent ΔG# value across different substituted reactants suggested a unified mechanism for the reactions. maxapress.com
Table 1: Illustrative Thermodynamic Activation Parameters for a Hypothetical Reaction
| Parameter | Value | Interpretation |
| ΔH‡ (Enthalpy of Activation) | +65 kJ/mol | An enthalpic barrier must be overcome. |
| ΔS‡ (Entropy of Activation) | -20 J/(mol·K) | The transition state is more ordered than the reactants. |
| ΔG‡ (Gibbs Free Energy of Activation) | +71 kJ/mol | Represents the overall kinetic barrier to the reaction at standard temperature. |
This table provides example data to illustrate the concepts. Actual values are specific to each reaction.
Detailed Mechanistic Elucidation of Key Transformations (e.g., SN2, Grignard additions, cycloadditions)
Understanding the detailed, step-by-step mechanisms of reactions is fundamental to controlling and optimizing the synthesis of complex molecules from this compound derivatives.
SN2 Reactions
The bimolecular nucleophilic substitution (SN2) reaction is a concerted, single-step process where a nucleophile attacks an electrophilic carbon, and a leaving group departs simultaneously. pressbooks.pub A key feature of the SN2 mechanism is the requirement for "backside attack," where the nucleophile approaches the carbon from the side opposite the leaving group. masterorganicchemistry.com This leads to an inversion of stereochemistry at the reaction center. masterorganicchemistry.com
The rate of the SN2 reaction is highly sensitive to steric hindrance. libretexts.org Bulky substituents on or near the electrophilic carbon block the nucleophile's path, slowing the reaction dramatically. pdx.edu The general order of reactivity for alkyl halides is methyl > primary > secondary >> tertiary, with tertiary substrates being essentially unreactive via the SN2 pathway. masterorganicchemistry.com In the context of this compound derivatives, the bulky tert-butyl group would significantly hinder any SN2 reaction at the C3 position of the piperidine ring or at an adjacent exocyclic carbon.
Grignard Additions
Grignard reagents (R-Mg-X) are potent nucleophiles widely used for forming carbon-carbon bonds through addition to carbonyl compounds. wikipedia.orgyoutube.com The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon. leah4sci.com This addition breaks the carbonyl π-bond, forming a tetrahedral alkoxide intermediate, which is then protonated during an aqueous workup to yield an alcohol. leah4sci.commasterorganicchemistry.com
Addition to aldehydes produces secondary alcohols. youtube.com
Addition to ketones produces tertiary alcohols. youtube.com
Addition to esters results in a double addition, yielding tertiary alcohols where two identical alkyl groups from the Grignard reagent have been added. masterorganicchemistry.com
In the synthesis of complex molecules containing a piperidine scaffold, diastereoselective Grignard additions are particularly valuable. For example, the addition of iso-propenylmagnesium bromide to a keto-lactam derived from a piperidine precursor has been shown to proceed with high diastereoselectivity (10:1), a result directed by the existing stereocenters in the molecule. nih.gov
Cycloadditions
Cycloaddition reactions are powerful tools for constructing cyclic structures. Research has shown that 3,4-piperidyne intermediates, generated from suitable precursors, can undergo cycloaddition reactions. For instance, a 3,4-piperidyne can be trapped with N-tert-butyl-α-phenylnitrone in a regioselective manner to afford complex annulated piperidines. tcichemicals.com
Furthermore, [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are common. mdpi.commdpi.com While not always involving the piperidine ring itself as the dipole, derivatives containing dipolar functionality can participate. An important related strategy involves using chiral auxiliaries to control stereochemistry. For example, enantiopure N-tert-butanesulfinyl (TBS) imines have been used as chiral 1,3-dipoles in stereoselective [3+2] cycloadditions with arynes, yielding enantiopure cyclic sulfoximines with excellent diastereomeric ratios (>99:1). cas.cn This highlights how a tert-butyl group, as part of a chiral directing group, can be instrumental in achieving high levels of stereocontrol.
Regioselectivity and Chemoselectivity in Complex Reaction Environments
In molecules with multiple reactive sites or functional groups, controlling where a reaction occurs is a significant challenge. This control is divided into two concepts:
Regioselectivity: The preference of a reaction to occur at one position over other possible positions. masterorganicchemistry.com
Chemoselectivity: The preference of a reagent to react with one functional group in the presence of other functional groups. nih.gov
The alkylation of piperidine provides a classic example of controlling regioselectivity. The formation of an enamide anion from N-chloropiperidine, followed by reaction with an alkyl halide, can lead to the synthesis of 3-alkylpiperidines. odu.edu The precise control over the position of alkylation (e.g., C2 vs. C3) depends on the method used to generate the reactive intermediate.
Chemoselectivity is often achieved by choosing a reagent that has a specific affinity for one type of functional group. A notable example is the nitration of phenols using tert-butyl nitrite. This reagent shows excellent chemoselectivity, nitrating tyrosine residues in the presence of other potentially reactive functionalities found in peptides, such as amides. nih.gov Aromatic sulfonamides can also be chemoselectively mono-nitrated with tert-butyl nitrite. rsc.org Another example of high chemoselectivity is the N-tert-butyloxycarbonylation of amines, where di-tert-butyl dicarbonate (B1257347) can selectively protect an amine group in the presence of hydroxyl groups without the need for a catalyst when water is used as the solvent. organic-chemistry.org
Role of the Tert-butyl Substituent in Directing Reactivity and Selectivity
The tert-butyl group at the C3 position of the piperidine ring exerts a profound influence on the molecule's reactivity and selectivity, primarily through steric effects.
The sheer size of the tert-butyl group creates significant steric hindrance, which can:
Block Reaction Pathways: As discussed for SN2 reactions, the tert-butyl group can effectively prevent a nucleophile from accessing a nearby electrophilic center, thus inhibiting or completely stopping a potential reaction. masterorganicchemistry.compdx.edu
Direct Facial Selectivity: In reactions involving additions to a planar group (like a carbonyl) or the piperidine ring itself, the tert-butyl group can block one face of the molecule. This forces the incoming reagent to attack from the opposite, less-hindered face, a phenomenon known as steric-approach control. psu.edu This can lead to the preferential formation of one diastereomer over another, providing a powerful tool for stereocontrol. nih.gov
Influence Conformational Equilibrium: The tert-butyl group has a strong preference for the equatorial position on a cyclohexane (B81311) or piperidine ring to minimize steric strain. This can lock the ring into a specific conformation, which in turn influences the orientation of other substituents and their accessibility to reagents.
Table 2: Influence of the 3-Tert-butyl Group on Reaction Outcomes
| Reaction Type | Effect of Tert-butyl Group | Consequence |
| SN2 at C3 or adjacent carbon | Steric hindrance to backside attack. pdx.edu | Dramatically reduced reaction rate; reaction may be inhibited. |
| Grignard addition to a nearby ketone | Blocks one face of the carbonyl. nih.gov | High diastereoselectivity; directs addition to the less-hindered face. |
| Electrophilic addition to the ring | May hinder approach of the electrophile. | Can influence regioselectivity by making certain positions less accessible. |
| Silylation of nearby hydroxyl groups | Steric-approach control by the bulky group. psu.edu | Directs silylation to less hindered hydroxyl groups, enhancing selectivity. |
Influence of Reaction Conditions on Product Distribution and Stereocontrol
The outcome of a chemical reaction, including the distribution of products and their stereochemistry, is highly dependent on the reaction conditions. By carefully manipulating these parameters, chemists can steer a reaction toward a desired product.
Temperature: Temperature affects the reaction rate and can also influence selectivity. In many diastereoselective reactions, lower temperatures lead to higher selectivity. This is because the transition state leading to the major product is favored by a larger energy difference compared to the transition state for the minor product. For instance, in a diastereoselective Grignard addition to a piperidine-derived keto-lactam, lowering the reaction temperature to -78 °C significantly improved the diastereomeric ratio of the resulting carbinol. nih.gov
Solvent: The choice of solvent can impact reaction kinetics and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. Polar aprotic solvents like THF or DMF can accelerate alkylation reactions by stabilizing the transition state. In some cases, the solvent choice can even invert selectivity. psu.edu
Reagents and Catalysts: The nature of the base, catalyst, or other reagents is critical. In the alkylation of piperidine, using a strong base like lithium diisopropylamide (LDA) is necessary to efficiently generate the required enamide anion for subsequent reaction. odu.edu In palladium-catalyzed reactions, the choice of the ligand can be crucial for product selectivity. nih.gov
Concentration and Addition Order: In some reactions, the concentration of reagents and the order in which they are added can minimize side reactions. For example, in a fragment union to form a complex piperidine derivative, the delayed addition of hexamethylphosphoramide (B148902) (HMPA) was found to minimize undesired deprotonation at a benzylic site. nih.gov
Table 3: Effect of Reaction Conditions on Selectivity
| Reaction | Condition Varied | Observation | Source |
| Diastereoselective Grignard Addition | Temperature | Lowering temperature to -78 °C increased diastereoselectivity to 10:1. | nih.gov |
| Alkylation of Piperidine Derivative | Base Selection | Strong bases like NaH and DBU gave higher yields than weaker carbonate bases. | |
| Silylation of a Polyol | Reaction Time | Product ratios changed with longer reaction times, suggesting kinetic vs. thermodynamic control. | psu.edu |
| Etherification | Catalyst Loading | Increasing catalyst amount from 0.045 g to 0.15 g increased conversion and selectivity. | scienceandtechnology.com.vn |
Applications of 3 Tert Butylpiperidine in Advanced Chemical Research and Molecular Design
Utility as a Chiral Building Block in Complex Organic Synthesis
The piperidine (B6355638) ring is a fundamental structural motif in numerous natural products and synthetic compounds with significant biological activity. nih.gov The introduction of a tert-butyl group at the 3-position provides a powerful handle for controlling stereochemistry and influencing molecular conformation, making 3-tert-butylpiperidine a sought-after chiral building block in the synthesis of complex organic molecules. bldpharm.comuwindsor.cabldpharm.com
Construction of Biologically Relevant Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and bioactive compounds. kit.edu The synthesis of these structures often requires precise control over stereochemistry, which can be achieved using chiral building blocks like derivatives of this compound. For instance, the asymmetric synthesis of complex nitrogen-containing heterocycles often relies on the stereoselective addition of nucleophiles to chiral imines. beilstein-journals.org The tert-butyl group in 3-substituted piperidines can direct the approach of reagents, leading to the formation of specific stereoisomers. researchgate.net
Furthermore, sequential reactions involving aminoalkynes and carbonyls, often catalyzed by metals, provide a powerful method for assembling polyfunctionalized nitrogen heterocycles. mdpi.com The stereochemical information embedded in a chiral piperidine fragment can be transferred to the final heterocyclic product during these complex cyclization cascades. The synthesis of various substituted piperidines is a key step in building more complex heterocyclic systems. nih.gov
Asymmetric Synthesis of Pharmaceutical Intermediates and Scaffolds
The development of new pharmaceuticals frequently involves the synthesis of chiral molecules, as different enantiomers can have vastly different biological activities. researchgate.net Asymmetric synthesis, which aims to produce a single enantiomer of a chiral compound, is therefore of paramount importance. uwindsor.ca Chiral building blocks derived from this compound are valuable intermediates in the asymmetric synthesis of pharmaceutical agents. chemicalbook.comlookchem.comgoogle.comacs.orgnih.gov
For example, (R)-3-(Boc-Amino)piperidine, a derivative of this compound, serves as a key intermediate in the synthesis of alagliptin, a drug used to treat diabetes. chemicalbook.com The chiral center in the piperidine ring is crucial for the drug's efficacy. The synthesis of such intermediates often involves stereoselective reactions where the bulky tert-butyl group plays a critical role in controlling the stereochemical outcome. researchgate.net
Design and Development of Molecular Scaffolds for Research Purposes
Molecular scaffolds form the core structure of a molecule to which various functional groups can be attached. lifechemicals.com The design of novel scaffolds is a central theme in medicinal chemistry and drug discovery, as it allows for the systematic exploration of chemical space. nih.gov The this compound motif can be incorporated into molecular scaffolds to impart specific three-dimensional shapes and properties.
Scaffold Diversification Strategies for Chemical Libraries
Chemical libraries, which are large collections of diverse small molecules, are essential tools for high-throughput screening and drug discovery. nih.govu-strasbg.fr Scaffold diversification is a key strategy for creating these libraries. Starting from a common scaffold, a wide range of derivatives can be synthesized by introducing different substituents. whiterose.ac.uk
The this compound unit can be a valuable component of such scaffolds. Its conformational rigidity and the steric bulk of the tert-butyl group can influence the spatial arrangement of the appended functional groups, leading to a library of compounds with diverse three-dimensional structures. This diversity is crucial for increasing the chances of finding a molecule that binds to a specific biological target.
Rational Design of Ligands and Organocatalysts Incorporating the Piperidine Core
The rational design of ligands for metal catalysts and organocatalysts is a key area of chemical research. d-nb.infonih.govwhiterose.ac.uk The properties of the ligand, such as its electronic and steric characteristics, play a crucial role in determining the activity and selectivity of the catalyst. The this compound scaffold can be incorporated into ligand design to create sterically demanding environments around a metal center or an active site. routledge.comchadsprep.com
For instance, the bulky tert-butyl group can create a chiral pocket that favors the binding of a specific substrate enantiomer, leading to high enantioselectivity in a catalytic reaction. cas.cn In organocatalysis, the piperidine nitrogen can act as a basic site, and the tert-butyl group can influence the catalyst's conformation and reactivity. The design of such catalysts often involves computational modeling to predict the most effective ligand structures. d-nb.infomdpi.com
Exploration in Materials Science and Advanced Functional Systems
While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its unique structural features are also being explored in the field of materials science. wiley.com The development of advanced functional materials often relies on the self-assembly of molecules into well-defined supramolecular structures. scispace.com
The rigid and bulky nature of the this compound unit can be exploited to control the packing of molecules in the solid state, potentially leading to materials with interesting optical or electronic properties. For example, the incorporation of this motif into polymers or liquid crystals could influence their phase behavior and macroscopic properties. Furthermore, the design of bistable molecular systems, which can switch between two stable states, is an area of interest for developing molecular switches and sensors. researchgate.net The conformational properties of the this compound ring could potentially be harnessed in the design of such advanced functional systems.
Incorporation into Ionic Liquids and other Functional Materials
Ionic liquids (ILs) are salts with melting points below 100°C, composed entirely of ions. aip.org Their tunable properties, such as thermal stability, conductivity, and negligible vapor pressure, make them highly attractive for a multitude of applications, including as electrolytes, catalysts, and green solvents. aip.orgacs.org The cation is a key determinant of an IL's properties, and piperidinium-based cations are a well-established class used in their synthesis.
The synthesis of piperidinium-based ILs typically involves the quaternization of a substituted piperidine with an alkyl halide, followed by an anion exchange. For instance, 1-alkyl-1-methylpiperidinium bromides have been synthesized by reacting 1-methylpiperidine (B42303) with various alkyl bromides. nih.gov These precursors can then be used to create ILs with specific functionalities. nih.govresearchgate.net
While direct, large-scale synthesis of ILs from this compound is not extensively documented in the reviewed literature, its structure is analogous to precursors used for creating functional ILs. The presence of the tert-butyl group would impart significant steric bulk and hydrophobicity to the resulting cation. These features could be exploited to create ILs with specific solvation properties or to serve as templates for creating porous structures in functional polymers. The combination of ILs with polymers can lead to the development of smart materials for applications such as sensors, actuators, and electrolytes. mdpi.com The secondary amine of this compound also offers a reactive site for further functionalization before or after its incorporation into a larger molecular or polymeric structure.
Table 1: Examples of Piperidinium-Based Ionic Liquid Synthesis This table illustrates the general synthesis approach for piperidinium (B107235) ILs, a class to which a this compound-derived IL would belong.
| Cation Precursor | Reactant | Anion Source | Resulting Ionic Liquid Class | Potential Application | Reference |
|---|---|---|---|---|---|
| 1-Methylpiperidine | Alkyl Bromides | Silver Nitrate (for anion exchange) | 1-Alkyl-1-methylpiperidinium-based ILs | Herbicidal Formulations | nih.gov |
| 1-Methylpiperidine | Bromoalkyls | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | N-alkyl-N-methylpiperidinium TFSI | Electrochemical Devices | aip.org |
| 1-Butyl-1-methyl piperidinium chloride | Platinum Precursors (e.g., K2[PtCl6]) | - | Platinum-containing catalytic ILs | Hydrosilylation Catalysis | mdpi.com |
Studies in Perovskite Solar Cell Components (e.g., as additives impacting chemical interactions)
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. A significant area of research focuses on the use of additives to improve the efficiency, stability, and quality of the perovskite crystal layer. While this compound itself is not the most commonly cited additive, its close structural analog, 4-tert-butylpyridine (B128874) (tBP) , is widely used and its function provides a strong model for how a molecule with a tert-butyl group and a basic nitrogen can influence PSCs. rsc.orgresearchgate.net
The roles of tBP in perovskite solar cells are multifaceted:
Morphology Control: tBP has been identified as a crucial "morphology controller" for the hole transport layer (HTL), a critical component in the solar cell stack. acs.orgacs.org It improves the uniformity of the HTL and prevents the undesirable aggregation of other additives, such as lithium salts. acs.orgnih.gov
Improved Crystallinity: When used as an additive, tBP can improve the crystallinity and orientation of the perovskite film itself. rsc.org For instance, adding tBP to a lead iodide (PbI₂) solution in a two-step fabrication process can create a more porous intermediate layer, facilitating a more complete reaction to form the final, high-quality perovskite crystal structure. rsc.org
Enhanced Hydrophobicity: The bulky and nonpolar tert-butyl group increases the hydrophobicity of the layers it is incorporated into. This is a critical benefit, as moisture is a primary cause of perovskite degradation. By repelling water, these additives can significantly enhance the long-term stability of the solar cell.
The structural elements of this compound—a basic nitrogen atom and a hydrophobic tert-butyl group—suggest it could perform similar functions. The saturated piperidine ring, compared to the aromatic pyridine (B92270) ring, would offer different stereoelectronics and basicity, which could modulate the interaction with the perovskite surface.
Table 2: Reported Effects of 4-tert-butylpyridine (tBP) as an Additive in Perovskite Solar Cells
| Function | Mechanism of Action | Resulting Improvement | Reference |
|---|---|---|---|
| Morphology Controller | Improves uniformity of the hole transport layer (HTL); prevents aggregation of Li-salts. | More homogeneous HTL, reduced device failure pathways. | acs.orgacs.orgnih.gov |
| Crystallinity Enhancer | Facilitates better interfacial reaction and crystallization of the perovskite layer. | Power conversion efficiency (PCE) enhancement (e.g., from 6.71% to 10.62%). | rsc.org |
| Defect Passivator | Lewis base (nitrogen) interacts with perovskite, reducing charge recombination sites. | Increased device performance and efficiency. | researchgate.net |
| Stability Enhancer | The tert-butyl group imparts hydrophobicity, protecting the perovskite from moisture. | Improved long-term stability of the device. | researchgate.net |
Role in Analytical Methodologies (e.g., as internal standards, derivatizing agents)
In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), achieving accuracy and precision is paramount. This compound has properties that make it a potential candidate for use as an internal standard or a derivatizing agent.
As an Internal Standard: An internal standard (IS) is a compound of known concentration added to a sample to correct for variations during analysis. An ideal IS should be chemically similar to the analyte but not naturally present in the sample, and its signal should not interfere with any analyte peaks.
This compound could serve as an effective internal standard for the quantification of other piperidine-based compounds, such as pharmaceuticals or synthetic intermediates. Its tert-butyl group provides a unique mass fragmentation pattern in mass spectrometry (MS), and its retention time in chromatography would be distinct yet similar enough to related analytes to ensure it experiences similar analytical variations. For example, in the analysis of diphenylbutylpiperidine drugs in biological fluids, a structurally related compound could be used as an IS to ensure accuracy.
Table 3: Suitability of this compound as an Internal Standard
| Ideal Property of an Internal Standard | How this compound Fits |
|---|---|
| Not naturally present in the sample. | It is a synthetic compound, unlikely to be found in typical biological or environmental samples. |
| Chemically similar to the analyte. | Ideal for analyzing other piperidine derivatives or basic nitrogenous compounds. |
| Elutes near the analyte without co-eluting. | The tert-butyl group modifies its polarity and volatility, allowing for chromatographic separation from similar, non-butylated compounds. |
| Stable and does not react with the sample. | The piperidine ring is generally stable under typical chromatographic conditions. |
As a Derivatizing Agent: Derivatization is the process of chemically modifying an analyte to improve its analytical properties, such as enhancing its volatility for GC analysis or attaching a chromophore for UV-Vis detection in HPLC. This is often done by targeting reactive functional groups.
The secondary amine (-NH) group in this compound is a reactive site. While it is more likely to be the target of derivatization itself (for example, reacting with agents like 3,5-dinitrobenzoyl chloride for analysis nih.gov), it could potentially be used as a derivatizing agent. For instance, its basic nitrogen could catalyze reactions or it could be modified to create a more complex reagent. However, its primary potential in this context lies in being a target analyte that requires derivatization for sensitive detection, a common strategy for amino compounds in analytical chemistry.
Future Directions and Emerging Research Avenues for 3 Tert Butylpiperidine
Development of Highly Efficient and Sustainable Green Chemistry Routes
The synthesis of piperidine (B6355638) derivatives is increasingly scrutinized through the lens of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Future research on 3-tert-butylpiperidine will undoubtedly focus on developing more sustainable synthetic methodologies.
Current research in the broader field of piperidine synthesis highlights a move towards catalytic routes that offer high atom economy and milder reaction conditions. For instance, the development of one-pot multicomponent reactions and the use of heterogeneous catalysts are promising areas. mdpi.com The application of ultrasound-assisted synthesis is another green approach that has shown to significantly reduce reaction times and improve yields for related compounds. mdpi.com
Future efforts specific to this compound will likely involve the design of catalytic systems that can accommodate its bulky tert-butyl group, a feature that can present steric challenges. Research into biocatalysis, employing enzymes or whole-cell systems, could offer highly selective and environmentally benign routes to chiral this compound derivatives.
Table 1: Comparison of Potential Green Synthesis Parameters for this compound
| Parameter | Traditional Methods | Emerging Green Routes |
| Catalyst | Stoichiometric reagents, homogeneous metal catalysts | Heterogeneous catalysts, biocatalysts, organocatalysts |
| Solvent | Chlorinated solvents, volatile organic compounds (VOCs) | Water, ionic liquids, supercritical CO2, solvent-free conditions |
| Energy Input | High temperatures, prolonged heating | Microwave irradiation, sonication, ambient temperatures |
| Byproducts | Significant inorganic salt waste, hazardous byproducts | Minimal waste, recyclable catalysts, biodegradable byproducts |
| Atom Economy | Often low to moderate | High, approaching 100% in ideal cases |
Integration with Automated Synthesis and High-Throughput Screening Platforms
The demand for novel molecules in drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. These technologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the discovery of new leads.
The integration of this compound into automated synthesis workflows is a key future direction. soci.orgamidetech.com Flow chemistry, in particular, offers precise control over reaction parameters, enhanced safety for handling reactive intermediates, and the potential for seamless integration with in-line purification and analysis. soci.org This would allow for the efficient production of a diverse library of this compound analogues with various substituents.
Once synthesized, these libraries can be subjected to HTS to identify compounds with desired biological activities or material properties. nih.gov HTS techniques, such as fluorescence-based assays and mass spectrometry, can rapidly screen thousands of compounds against a specific target. iitm.ac.in This combination of automated synthesis and HTS will be instrumental in unlocking the full potential of the this compound scaffold.
Advanced Computational Modeling for De Novo Design and Reaction Prediction
Computational chemistry is becoming an indispensable tool in modern chemical research, offering insights that can guide and accelerate experimental work. For this compound, advanced computational modeling will play a crucial role in several areas.
Conformational Analysis: The bulky tert-butyl group significantly influences the conformational landscape of the piperidine ring. Detailed computational studies, using methods like Density Functional Theory (DFT), can elucidate the preferred conformations of this compound and its derivatives, which is critical for understanding their reactivity and biological interactions. preprints.orgmdpi.com
De Novo Design: Computational algorithms can be used to design novel this compound-based molecules with specific properties. chemeurope.com For example, software can generate virtual libraries of compounds and predict their binding affinity to a biological target, allowing researchers to prioritize the synthesis of the most promising candidates.
Reaction Prediction: Machine learning and quantum mechanics-based models can predict the outcome of chemical reactions, including the stereoselectivity and yield. researchgate.net Applying these tools to reactions involving this compound can help in the rational design of synthetic routes and the discovery of novel transformations. DFT calculations can be employed to investigate transition states and reaction mechanisms, providing a deeper understanding of the factors that control reactivity. researchgate.netyoutube.com
Table 2: Application of Computational Tools in this compound Research
| Computational Tool | Application | Expected Outcome |
| Density Functional Theory (DFT) | Conformational analysis, transition state modeling | Accurate prediction of stable conformers and reaction energy barriers. preprints.orgmdpi.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Studying the behavior of this compound derivatives in biological systems | Understanding binding modes and interactions with target proteins. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel derivatives | Guiding the design of more potent compounds. |
| Machine Learning Algorithms | Predicting reaction outcomes and identifying novel synthetic routes | Accelerating the discovery of efficient synthetic methods. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique steric and electronic properties of this compound can be exploited to uncover novel reactivity patterns and develop unprecedented chemical transformations. The sterically demanding tert-butyl group can influence the regioselectivity and stereoselectivity of reactions at the piperidine ring or at adjacent functional groups.
Future research in this area could focus on:
Asymmetric Catalysis: Chiral derivatives of this compound could serve as ligands in asymmetric catalysis, where the bulky tert-butyl group can create a well-defined chiral pocket around a metal center, leading to high enantioselectivity in a variety of reactions. nih.gov
C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. Developing methods for the selective C-H functionalization of the this compound scaffold would provide rapid access to a wide range of new derivatives.
Organocatalysis: The nitrogen atom of the piperidine ring can act as a Lewis base or be part of a chiral amine catalyst. The steric hindrance provided by the tert-butyl group could lead to unique selectivity in organocatalytic reactions.
Application in New Frontier Areas of Chemical Research
Beyond its traditional use in medicinal chemistry, the this compound scaffold has the potential to find applications in emerging areas of chemical research.
Materials Science: Incorporating this compound units into polymers or supramolecular assemblies could lead to materials with novel properties. The rigid and bulky nature of the tert-butyl group could influence the packing and morphology of these materials, affecting their thermal, mechanical, and optical properties.
Chemical Biology: this compound-based probes could be developed to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells, while photoaffinity probes could be employed to identify protein binding partners.
Sustainable Chemistry: As a chiral amine, this compound derivatives could be explored as recyclable organocatalysts for a variety of chemical transformations, contributing to the development of more sustainable chemical processes.
The continued exploration of this compound is set to be a vibrant and fruitful area of research. By embracing green chemistry principles, leveraging automation and computational tools, and exploring novel reactivity and applications, the scientific community can unlock the full potential of this versatile chemical scaffold.
Q & A
Q. What are the common synthetic routes for preparing 3-Tert-butylpiperidine derivatives?
The synthesis of this compound derivatives typically involves multi-step protocols, including:
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during coupling reactions (e.g., coupling with carboxylic acids or aldehydes) .
- Functional group transformations : Selective reduction (e.g., NaBH4 or LiAlH4 for ketone-to-alcohol conversion) and substitution reactions (e.g., introducing methylthio or hydroxymethyl groups) .
- Purification : Chromatography (e.g., flash column chromatography) to isolate high-purity products, as seen in the synthesis of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate .
- Stereochemical control : Chiral auxiliaries or catalysts to achieve enantioselective synthesis, particularly for derivatives with hydroxyl or fluorine substituents .
Q. How should researchers characterize the stereochemistry and purity of this compound derivatives?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and detect diastereomers (e.g., distinguishing (3R,4R) vs. (3S,4S) configurations) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities .
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives, especially spirocyclic analogs .
- HPLC/Chiral Chromatography : To resolve enantiomers and quantify optical purity .
Q. What safety precautions are critical when handling this compound derivatives?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use of fume hoods to mitigate inhalation risks, particularly for volatile intermediates .
- Emergency Protocols : Immediate medical consultation for accidental ingestion or exposure, with Safety Data Sheets (SDS) provided to healthcare providers .
Advanced Research Questions
Q. How can contradictory data in biological activity assays of this compound derivatives be resolved?
Contradictions often arise from:
- Batch-to-batch variability : Implement rigorous quality control (QC) via HPLC and MS to ensure compound consistency .
- Assay conditions : Standardize parameters like pH, temperature, and solvent composition (e.g., DMSO concentration in cell-based assays) .
- Method triangulation : Combine enzyme inhibition assays, cellular viability tests, and molecular docking studies to cross-validate results .
Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates in coupling steps .
- Catalyst tuning : Use of Pd/C or Ru-based catalysts for hydrogenation steps in spirocyclic derivatives .
- Temperature control : Low-temperature conditions (−78°C) to prevent side reactions during Grignard additions .
Q. How do structural modifications (e.g., fluorination or hydroxylation) influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Fluorine substitution : Enhances metabolic stability and binding affinity to targets like enzymes (e.g., tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate) .
- Hydroxyl groups : Improves solubility and hydrogen-bonding interactions, critical for antimicrobial activity .
- Methylthio groups : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeting analogs .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound derivatives for reproducible assays?
Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
